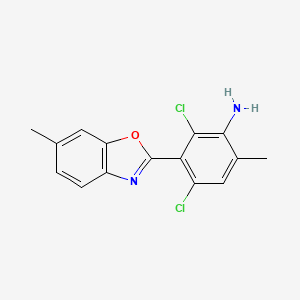

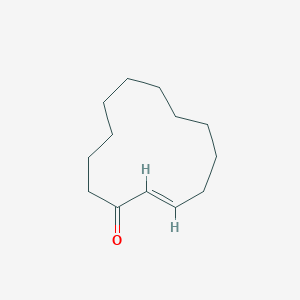

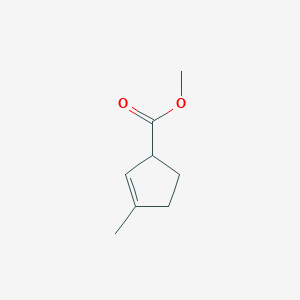

![molecular formula C20H40N2O13S B13806674 (R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)

(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinine bisulfate heptahydrate is a crystalline compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. This compound is primarily known for its antimalarial properties and has been used in the treatment of malaria for centuries. Quinine bisulfate heptahydrate is also utilized in various scientific and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinine bisulfate heptahydrate is synthesized by reacting quinine with sulfuric acid in the presence of water. The reaction typically involves dissolving quinine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form quinine bisulfate. The addition of water results in the formation of the heptahydrate form. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of quinine bisulfate heptahydrate follows a similar synthetic route but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its conversion to quinine bisulfate through the addition of sulfuric acid. The resulting solution is then crystallized to obtain quinine bisulfate heptahydrate. The industrial process emphasizes efficiency, cost-effectiveness, and adherence to regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Quinine bisulfate heptahydrate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Substitution reactions involve replacing functional groups in the quinine molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Substituted quinine derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Quinine bisulfate heptahydrate has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a reagent in various organic reactions.

Biology: Employed in studies related to cell signaling and enzyme inhibition.

Medicine: Continues to be a critical antimalarial drug, especially in regions with chloroquine-resistant malaria strains.

Industry: Utilized in the production of tonic water and other beverages to impart a bitter taste

Mecanismo De Acción

The antimalarial activity of quinine bisulfate heptahydrate is primarily due to its ability to interfere with the malaria parasite’s ability to break down and digest hemoglobin. Quinine accumulates in the parasite’s food vacuole, where it inhibits heme polymerase, leading to the accumulation of toxic heme. This disrupts the parasite’s metabolic processes, ultimately leading to its death .

Comparación Con Compuestos Similares

Quinine Sulfate: Another salt form of quinine used for similar antimalarial purposes.

Quinidine: A stereoisomer of quinine used primarily as an antiarrhythmic agent.

Chloroquine: A synthetic derivative with a similar mechanism of action but different chemical structure.

Comparison:

Quinine Bisulfate Heptahydrate vs. Quinine Sulfate: Both compounds are effective antimalarials, but quinine bisulfate heptahydrate is often preferred for its solubility and stability.

Quinine Bisulfate Heptahydrate vs. Quinidine: While both share similar chemical structures, quinidine is more commonly used for cardiac arrhythmias rather than malaria.

Quinine Bisulfate Heptahydrate vs. Chloroquine: Chloroquine is a synthetic compound with a broader spectrum of activity but has faced significant resistance issues, unlike quinine

Quinine bisulfate heptahydrate remains a vital compound in both medical and scientific fields, offering unique properties and applications that continue to be explored and utilized.

Propiedades

Fórmula molecular |

C20H40N2O13S |

|---|---|

Peso molecular |

548.6 g/mol |

Nombre IUPAC |

(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate |

InChI |

InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14+,19+,20-;;;;;;;;/m1......../s1 |

Clave InChI |

MMZACAMEMISONC-AXFKBYOFSA-N |

SMILES isomérico |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

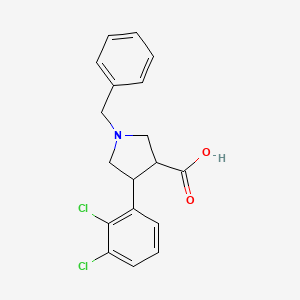

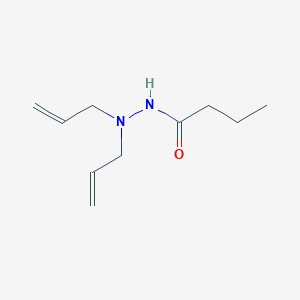

![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

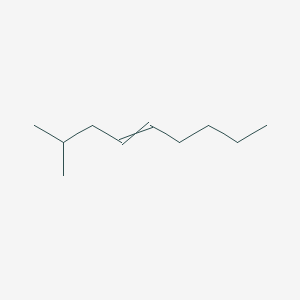

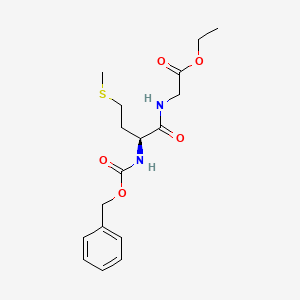

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)

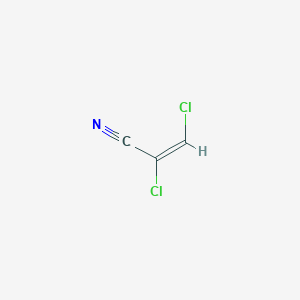

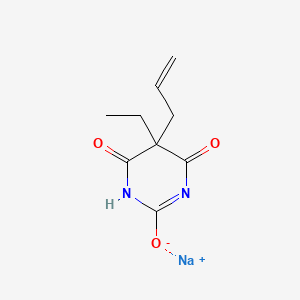

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)

![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)